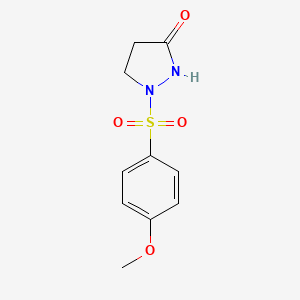

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-16-8-2-4-9(5-3-8)17(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNYQFMFYHHVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one typically involves the reaction of 4-methoxybenzenesulfonyl chloride with pyrazolidin-3-one in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazolidinone ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.2.1. Enzyme Inhibition

- 1-(4-Methoxybenzenesulfonyl)pyrazolidin-3-one (KN-93) : Potent CaMKII inhibitor (IC₅₀ = 0.5 μM), with activity dependent on the 4-methoxybenzenesulfonyl group. The inactive analogue KN-92 lacks the hydroxyethyl group, highlighting structural specificity .

- 1-(4-Chlorobenzoyl)pyrazolidin-3-one : Targets Plasmodium shikimate pathway (antimalarial) but raises toxicity concerns due to nitrofen-like alerts .

2.2.2. Antimicrobial Activity

- Pyrazolidin-3-one Schiff base derivatives : Exhibit broad-spectrum activity against S. aureus (MIC = 8–16 μg/mL) and C. albicans (MIC = 16–32 μg/mL), outperforming triazole derivatives in some cases .

- Mercapto-oxadiazole derivatives : Modified pyrazolidin-3-ones show antitubercular activity (MIC = 1.6 μg/mL against M. tuberculosis) but lower antifungal efficacy compared to sulfonyl-containing analogues .

2.2.3. Anti-inflammatory and Analgesic Effects

- 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one : Demonstrates COX-2 inhibition (IC₅₀ = 0.8 μM) and antipyretic activity comparable to diclofenac .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 4-methoxybenzenesulfonyl group increases logP (~2.5) compared to chlorophenyl (logP ~2.1) or acetyl (logP ~1.8) derivatives, enhancing membrane permeability .

- Metabolic Stability : Sulfonyl derivatives resist oxidative metabolism better than ester-containing analogues (e.g., 2-chloroacetyl), which undergo rapid hydrolysis .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- The 4-methoxybenzenesulfonyl group is critical for kinase inhibition (e.g., CaMKII), while chlorophenyl/acetyl substituents favor antimicrobial or antimalarial activity .

- Anti-inflammatory effects are maximized with dual aromatic substituents (e.g., 4-isopropylphenyl and 4-methoxyphenyl) .

Sulfonyl-containing compounds (e.g., KN-93) exhibit fewer off-target effects compared to acetylated analogues .

Synthetic Advancements :

- Solvent-free methods (ball milling) reduce environmental impact for chlorophenyl derivatives but are less applicable to sulfonyl analogues due to reagent compatibility issues .

Biological Activity

1-(4-Methoxybenzenesulfonyl)pyrazolidin-3-one is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including a synthesis overview, pharmacological properties, and comparative analysis with related compounds.

Compound Overview

This compound features a pyrazolidin-3-one core with a 4-methoxybenzenesulfonyl substituent. The presence of the methoxy group is believed to enhance the compound's lipophilicity and biological activity compared to structurally similar compounds.

Synthesis

The synthesis of this compound typically involves several steps, allowing for the introduction of functional groups that can enhance its biological activity. The multi-step process generally includes:

- Formation of the Pyrazolidinone Core : This is achieved through cyclization reactions involving suitable precursors.

- Sulfonylation : The introduction of the 4-methoxybenzenesulfonyl group is performed using sulfonyl chlorides or other sulfonating agents.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Pharmacological Properties

Preliminary research indicates that this compound exhibits several promising pharmacological properties:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Analgesic Effects : Initial studies suggest that it may possess analgesic properties, similar to other pyrazolidinone derivatives.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-chlorobenzenesulfonyl)pyrazolidin-3-one | Chlorine substituent instead of methoxy | Potentially similar anti-inflammatory effects |

| 1-(4-fluorobenzenesulfonyl)pyrazolidin-3-one | Fluorine substituent | Enhanced bioavailability |

| 1-(phenylsulfonyl)pyrazolidin-3-one | No methoxy group; only phenyl substitution | Broader spectrum of antimicrobial activity |

The unique methoxy group in this compound may enhance its lipophilicity and biological activity compared to these similar compounds, making it particularly interesting for further research.

Q & A

What synthetic methodologies are most effective for constructing the pyrazolidin-3-one core in derivatives like 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one?

Basic Research Question

The pyrazolidin-3-one core is typically synthesized via cyclization of hydrazine derivatives with activated carbonyl compounds. For example, solvent-free ball-mill grinding of substituted phenyl hydrazines and methyl acrylate in the presence of a base (e.g., KOH) achieves high yields under mechanochemical conditions . This method avoids solvent waste and reduces reaction time compared to traditional solution-phase synthesis. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Advanced Research Question

Modular approaches enable diversification of the core structure. Recent work demonstrates assembly from four building blocks: the pyrazolidin-3-one core, alkyl chain, linker, and amino acid/ester moiety. For instance, a Horner-Wadsworth-Emmons reaction followed by cyclocondensation allows introduction of sulfonyl groups (e.g., 4-methoxybenzenesulfonyl) at the N1 position . Optimizing reaction conditions (e.g., temperature, catalyst loading) is essential to suppress side reactions like over-sulfonation or ring-opening.

How can crystallographic data resolve structural ambiguities in pyrazolidin-3-one derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, SHELX programs (e.g., SHELXL) are widely used to refine structures, particularly for analyzing torsional angles of the sulfonyl group and confirming the planarity of the pyrazolidin-3-one ring . Key metrics include R-factor values (<5% for high-quality data) and Hirshfeld surface analysis to assess intermolecular interactions.

Advanced Research Question

Contradictions between spectroscopic and crystallographic data (e.g., unexpected dihedral angles in the solid state vs. solution-phase NMR) require careful validation. In cases of polymorphism, differential scanning calorimetry (DSC) and variable-temperature XRD can identify phase transitions. For example, a study on 1-(4-isopropylphenyl)pyrazolidin-3-one revealed that sulfonyl group orientation affects hydrogen-bonding networks, which may explain discrepancies in solubility and stability .

What strategies are employed to evaluate the biological activity of pyrazolidin-3-one derivatives, and how are data contradictions addressed?

Basic Research Question

Standardized assays include antimicrobial screening via disc diffusion (e.g., against E. coli and C. albicans) and enzyme inhibition studies (e.g., lipoxygenase or cholecystokinin receptors) . Dose-response curves (IC₅₀ values) and statistical validation (e.g., ANOVA) are critical. Negative controls (e.g., solvent-only samples) must be included to rule out false positives.

Advanced Research Question

Contradictory bioactivity data (e.g., high in vitro activity but low in vivo efficacy) may arise from poor pharmacokinetic properties. Solutions include:

- Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation.

- Structural modification : Introducing electron-withdrawing groups (e.g., methoxy or sulfonyl) to enhance metabolic resistance .

- Data reconciliation : Applying multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends.

How do reaction conditions influence the regioselectivity of sulfonation in pyrazolidin-3-one derivatives?

Advanced Research Question

Sulfonation at the N1 position (vs. N2) is influenced by steric and electronic factors. For this compound, the electron-donating methoxy group enhances electrophilic substitution at the para position. Mechanistic studies using DFT calculations reveal that transition-state energy for N1 sulfonation is 12–15 kJ/mol lower than for N2 under basic conditions . Experimental validation via kinetic monitoring (e.g., in situ IR) confirms this preference.

What are the challenges in scaling up pyrazolidin-3-one synthesis for preclinical studies?

Advanced Research Question

Key challenges include:

- Purification : Chromatography is impractical at scale; alternatives like recrystallization (using ethanol/water mixtures) or acid-base extraction must be optimized .

- Reproducibility : Ball-mill reactions may suffer from batch-to-batch variability in grinding efficiency. Process analytical technology (PAT) tools, such as real-time particle size analysis, ensure consistency .

- Thermal hazards : Exothermic cyclization steps require careful temperature control to avoid decomposition. Reaction calorimetry (RC1e) studies are recommended to map safe operating ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.